molecular formula C13H10BrNO3 B8414559 1-(3-Bromophenoxymethyl)-3-nitrobenzene

1-(3-Bromophenoxymethyl)-3-nitrobenzene

Cat. No. B8414559
M. Wt: 308.13 g/mol
InChI Key: QKEQQPQEPCCSSB-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

The product from Example 116A was reduced according to the procedure of Example 104B substituting the product from Example 116A for the product from Example 104A to provide the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[N+:15]([O-])=O)=[CH:5][CH:4]=1.[N+](C1C=CC=C(COC2C=CC=C(Br)C=2)C=1)([O-])=O>>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][C:9]=2[NH2:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OC2=C(C=C(C=C2)C)[N+](=O)[O-])C=C1
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(OC2=C(C=C(C=C2)C)[N+](=O)[O-])C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)COC1=CC(=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(OC2=C(C=C(C=C2)C)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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